MFCD01960247
Description
This absence highlights a critical gap in accessible literature, as none of the sources describe its molecular structure, synthesis, or applications. For context, MDL numbers such as MFCD13195646 (CAS 1046861-20-4) and MFCD00003330 (CAS 1761-61-1) are cited in the evidence, representing structurally distinct compounds like boronic acids and brominated aromatics .
Properties
IUPAC Name |
ethyl 4-(4-chlorophenyl)-2-[[(E)-2-cyano-3-(2-hydroxyphenyl)prop-2-enoyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O4S/c1-2-30-23(29)20-18(14-7-9-17(24)10-8-14)13-31-22(20)26-21(28)16(12-25)11-15-5-3-4-6-19(15)27/h3-11,13,27H,2H2,1H3,(H,26,28)/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYMQMMNQRGIDP-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)C(=CC3=CC=CC=C3O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)/C(=C/C3=CC=CC=C3O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD01960247 involves specific reaction conditions and reagents. The detailed synthetic routes are typically outlined in scientific literature, where researchers describe the step-by-step procedures to obtain the compound. These methods often involve multiple steps, including the preparation of intermediates and the final product under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods to produce larger quantities. This process requires optimization of reaction conditions to ensure high yield and purity of the compound. Industrial methods may also involve continuous flow processes and the use of specialized equipment to handle large-scale reactions.
Chemical Reactions Analysis
Types of Reactions: MFCD01960247 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include derivatives with modified functional groups, which may have enhanced or altered properties compared to the original compound.
Scientific Research Applications
MFCD01960247 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be used in studies involving cellular processes and interactions. In medicine, this compound could be investigated for its potential therapeutic effects. Additionally, in industry, this compound may be utilized in the development of new materials or as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of MFCD01960247 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The detailed molecular mechanisms are often studied using advanced techniques such as spectroscopy and molecular modeling .
Comparison with Similar Compounds
Comparison with Similar Compounds
While MFCD01960247 remains uncharacterized in the evidence, a comparative framework can be established using analogous MDL-classified compounds. Below is a structured analysis based on structurally or functionally similar molecules from the evidence:
Table 1: Key Properties of Selected MDL-Classified Compounds
Structural and Functional Comparisons
MFCD13195646 vs. MFCD00003330 :
- Structural : Both are halogenated aromatics (Br/Cl vs. Br), but MFCD13195646 incorporates a boronic acid group, enabling cross-coupling reactivity . In contrast, MFCD00003330 is a bromobenzene derivative optimized for imidazole synthesis via green chemistry .
- Functional : MFCD13195646’s boronic acid group makes it valuable in catalytic applications (e.g., palladium-mediated reactions), whereas MFCD00003330’s bromine enhances electrophilic substitution in heterocycle formation .
MFCD07186292 :
- This compound exhibits exceptional solubility (13,600 mg/mL), likely due to its amide and azabenzotriazole moieties, which enhance hydrogen bonding. Its synthesis via hydrogenation contrasts with the palladium-catalyzed methods of MFCD13195646 .
Performance Metrics
- Synthetic Accessibility : MFCD13195646 scores 2.07 (moderate difficulty) due to air-sensitive boronic acid handling, while MFCD00003330’s A-FGO catalyst enables reusable, high-yield (98%) synthesis .
Research Findings and Limitations
Gaps in Data : The absence of this compound in the evidence precludes direct analysis. However, supplementary tables in (e.g., Supplementary Table 3) suggest standardized methods for comparing physicochemical properties like Log P and TPSA, which could be applied if data were available .
Methodological Insights : and highlight the role of palladium catalysts in synthesizing MDL-classified compounds, emphasizing reproducibility and scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
